molecular formula C16H14ClN5O B5059807 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B5059807
M. Wt: 327.77 g/mol
InChI Key: HAOKHQLLRMQCEZ-UHFFFAOYSA-N
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Description

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the class of 1,2,3-triazoles. Triazoles are heterocyclic compounds that have gained significant attention in medicinal chemistry due to their broad range of biological activities. This particular compound has shown potential in various scientific research applications, including anticancer activity.

Chemical Reactions Analysis

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the epidermal growth factor receptor (EGFR), which is a key target in cancer therapy . The compound’s ability to interact with various receptors and enzymes contributes to its broad range of biological activities.

Comparison with Similar Compounds

Similar compounds to 5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide include other 1,2,3-triazole derivatives. These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activities. For example, 5-amino-1-p-tolyl-1H-1,2,3-triazole-4-carboxylic acid (2,5-dichloro-phenyl)-amide has shown significant anticancer activity . The uniqueness of this compound lies in its specific substituents, which contribute to its distinct biological properties.

Biological Activity

5-amino-N-benzyl-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and inflammation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its diverse biological activities. The presence of the benzyl and 4-chlorophenyl groups enhances its lipophilicity and may influence its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of triazole derivatives, including this compound. It has been shown to exhibit significant cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity Against Different Cell Lines

Cell LineIC50 (µM)Mechanism of Action
MCF73.79Induction of apoptosis
SF-26812.50Inhibition of cell proliferation
NCI-H46042.30Targeting NF-κB signaling pathway

These findings indicate that the compound can effectively inhibit cancer cell growth through multiple mechanisms, including apoptosis induction and signaling pathway modulation .

Anti-inflammatory Effects

The compound also shows promise as an anti-inflammatory agent. Research indicates that triazole derivatives can inhibit pro-inflammatory cytokines and modulate immune response pathways.

Case Study: Inhibition of Pro-inflammatory Cytokines
In vitro studies demonstrated that this compound reduced levels of TNF-α and IL-6 in macrophage cultures. This suggests a potential role in treating inflammatory diseases .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • NF-κB Pathway Inhibition : The compound has been shown to inhibit NF-κB activation, which plays a crucial role in inflammation and cancer progression.
  • Apoptosis Induction : It promotes apoptotic pathways in cancer cells, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Modulation : The compound may influence ROS levels, contributing to its anticancer effects by inducing oxidative stress in malignant cells .

Properties

IUPAC Name

5-amino-N-benzyl-1-(4-chlorophenyl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN5O/c17-12-6-8-13(9-7-12)22-15(18)14(20-21-22)16(23)19-10-11-4-2-1-3-5-11/h1-9H,10,18H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAOKHQLLRMQCEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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